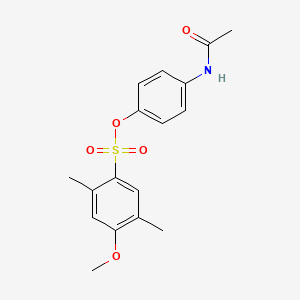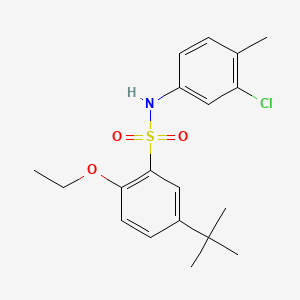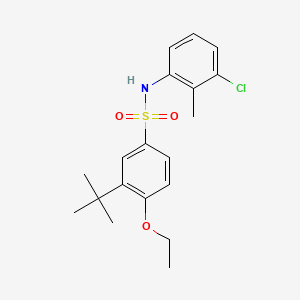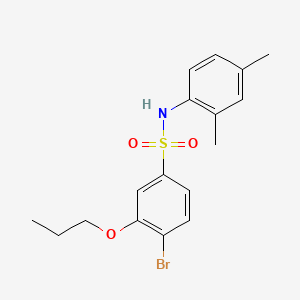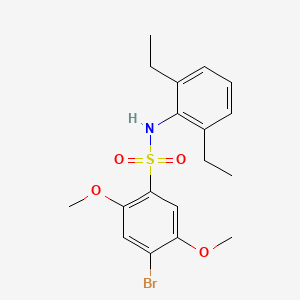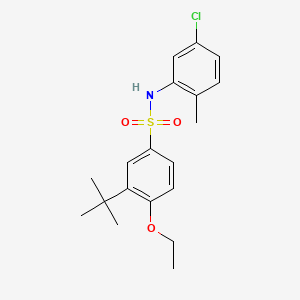
3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide, also known as TBCMB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrases and metalloproteinases. It has also been shown to interact with various receptors such as the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the levels of antioxidants in cells. 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has also been found to inhibit the activity of enzymes involved in the degradation of extracellular matrix proteins, which can lead to tissue damage in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various scientific research applications. However, 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide. One direction is to study its potential as a therapeutic agent in various diseases such as cancer, inflammation, and microbial infections. Another direction is to investigate its mechanism of action and its interactions with various receptors and enzymes. Finally, further studies are needed to determine its safety and efficacy in humans, and to develop new analogs with improved properties.
Conclusion:
In conclusion, 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide is a promising compound with potential therapeutic applications in various diseases. Its synthesis method is relatively easy, and it has shown potent anti-inflammatory, anti-cancer, and anti-microbial properties. However, further studies are needed to determine its safety and efficacy in humans, and to develop new analogs with improved properties.
Métodos De Síntesis
The synthesis of 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide involves the reaction of 3-tert-butyl-4-ethoxybenzenesulfonyl chloride with 5-chloro-2-methylaniline in the presence of a base such as sodium carbonate. The reaction takes place under reflux conditions in a solvent such as dichloromethane. The product is obtained in high yield and purity after purification by column chromatography.
Aplicaciones Científicas De Investigación
3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has been found to inhibit the growth of tumor cells and induce apoptosis in cancer cells. It has also been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3S/c1-6-24-18-10-9-15(12-16(18)19(3,4)5)25(22,23)21-17-11-14(20)8-7-13(17)2/h7-12,21H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFOLWWAVKUVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-N-(5-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






